1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
Description
The compound 1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core. This structure comprises a bicyclic system with an oxygen and nitrogen atom in the oxazepine ring, substituted at position 2 with a methanesulfonamide group and at position 11 with a ketone.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4S/c21-14-7-5-13(6-8-14)12-28(25,26)23-15-9-10-18-16(11-15)20(24)22-17-3-1-2-4-19(17)27-18/h1-11,23H,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTKPPSIUFMPCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses.
Mode of Action
It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses. The compound likely interacts with its targets to exert its therapeutic effects.
Biochemical Pathways
It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses. Therefore, it can be inferred that the compound may affect pathways related to cardiovascular function.
Pharmacokinetics
Studies of the in vivo metabolism of similar dibenzo[b,f]-1,4-oxazepine compounds implicate an arene oxide intermediate during the conversion to a hydroxy derivative. This suggests that the compound may undergo metabolic transformations in the body, which could impact its bioavailability.
Result of Action
It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses. Therefore, it can be inferred that the compound may exert therapeutic effects at the molecular and cellular level.
Action Environment
It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses. Therefore, it can be inferred that environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action.
Comparison with Similar Compounds
Compound A : N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide (RN: 922089-36-9)
- Key Differences :
- Oxazepine Substitution : An 8-chloro group replaces the hydrogen at position 6.
- Sulfonamide Group : A 4-fluorobenzenesulfonamide (aryl sulfonamide) is present instead of a methanesulfonamide (alkyl sulfonamide).
- The aryl sulfonamide may increase π-π stacking interactions compared to the alkyl variant .
Compound B : N,8-Dimethyl-N-(4-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide
- Key Differences :
- Oxazepine Substitution : Methyl groups at position 8 and the sulfonamide nitrogen.
- Sulfonamide Group : A 4-methylphenyl substituent introduces hydrophobicity.
- Implications : Methylation at position 8 and the nitrogen atom may reduce metabolic degradation, enhancing pharmacokinetic stability .
Compound C : N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide
- Key Differences :
- Oxazepine Substitution : An acetyl group at position 10 replaces the ketone at position 11.
- Sulfonamide Group : 4-Methylbenzenesulfonamide with a methyl group instead of fluorine.
Spectral Comparison
- IR Spectroscopy :
- Target Compound : Expected C=O (ketone) stretch near 1680–1700 cm⁻¹ and S=O (sulfonamide) near 1350–1450 cm⁻¹.
- Compound A : Lacks methanesulfonamide, but 4-fluorobenzenesulfonamide shows S=O stretches at ~1370 cm⁻¹ and aromatic C-F at ~1220 cm⁻¹ .
- Compound C : Acetyl C=O stretch at ~1700 cm⁻¹, distinct from the target’s ketone .
Data Table: Structural and Spectral Comparison
Implications of Structural Differences
- Alkyl vs. Aryl Sulfonamides : Methanesulfonamide (target) offers flexibility, while aryl variants (Compound A) may improve solubility via π-stacking.
- Substituent Position : Chloro at position 8 (Compound A) vs. methyl at position 8 (Compound B) influences steric hindrance and metabolic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
